molecular formula C20H25N3O2 B2494012 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea CAS No. 1797344-81-0

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea

Cat. No.: B2494012
CAS No.: 1797344-81-0
M. Wt: 339.439
InChI Key: AXSHSJONSSVDMS-UHFFFAOYSA-N
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Description

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea is a chemical research compound offered for non-human investigative purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Based on its structural features, this urea derivative is of significant interest in immunological and inflammatory research, particularly as a potential candidate for investigating modulation of the complement system. The complement system is a complex network of plasma proteins that plays a critical role in innate immunity, and its inappropriate activation is implicated in the pathogenesis of many autoimmune, inflammatory, and neurodegenerative diseases . Structurally, this compound belongs to a class of 1-phenyl-3-phenethylurea derivatives, which have been identified in scientific research as novel and potent complement inhibitors . The presence of the 3-methoxypyrrolidin-1-yl moiety is a noteworthy structural feature seen in other pharmacologically active research compounds, suggesting potential for improved metabolic stability and target engagement . Researchers may find this compound valuable for in vitro studies aimed at elucidating novel pathways in complement activation, specifically investigating inhibition of the membrane attack complex (MAC) formation by preventing C9 deposition, as demonstrated by structurally related analogues . Its mechanism of action is hypothesized to be distinct from protein-based inhibitors, potentially offering advantages for specific research applications.

Properties

IUPAC Name

1-[4-(3-methoxypyrrolidin-1-yl)phenyl]-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c1-25-19-12-14-23(15-19)18-9-7-17(8-10-18)22-20(24)21-13-11-16-5-3-2-4-6-16/h2-10,19H,11-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSHSJONSSVDMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity, selectivity, and the resulting biochemical pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

1-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-3-phenethylurea is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and comparisons with similar compounds, supported by relevant data and findings.

Chemical Structure and Properties

The compound features a urea functional group linked to two distinct phenyl rings, one of which is attached to a methoxypyrrolidine moiety. This unique structure contributes to its chemical reactivity and potential biological activities.

Property Value
Molecular Formula C₁₈H₂₃N₃O
Molecular Weight 297.39 g/mol
CAS Number 1797344-81-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Methoxypyrrolidine Intermediate : Reaction of a suitable pyrrolidine derivative with a methoxy group donor.
  • Coupling with Phenyl Ring : Coupling the intermediate with a phenyl ring via methods like Suzuki-Miyaura coupling.
  • Formation of Phenethylurea : Final reaction with a phenethylurea precursor to yield the target compound.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Inhibition of Enzymatic Activity : The compound has been studied for its potential to inhibit specific enzymes, which may lead to therapeutic applications.
  • Receptor Modulation : It interacts with various receptors, potentially influencing cellular signaling pathways.

Case Studies and Research Findings

  • Enzyme Interaction Studies : In vitro studies have shown that the compound can modulate the activity of certain kinases, suggesting its role as a potential therapeutic agent in cancer treatment.
  • Cell Proliferation Assays : Experiments conducted on cancer cell lines demonstrated that the compound significantly inhibits cell growth at micromolar concentrations.

The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, leading to modulation of their activity. Detailed studies on binding affinity and selectivity are essential for understanding its biochemical pathways.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound Name Structural Features Differences in Activity
1-(4-(3-Methoxypyrrolidin-1-YL)phenyl)-3-phenylureaLacks the phenethyl groupMay exhibit different biological activity
1-(4-(3-Methoxypyrrolidin-1-YL)phenyl)-3-ethylureaContains an ethyl group instead of phenethylAlters interaction dynamics with biological targets
1-(4-(3-Methoxypyrrolidin-1-YL)phenyl)-3-methylureaContains a methyl group instead of phenethylResults in distinct chemical reactivity

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